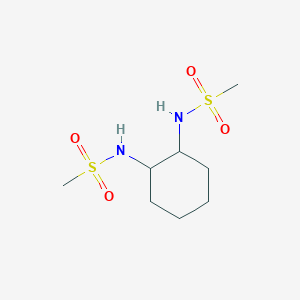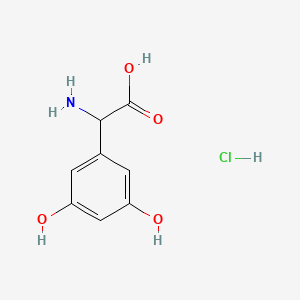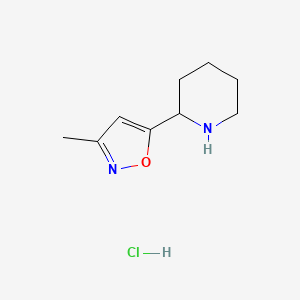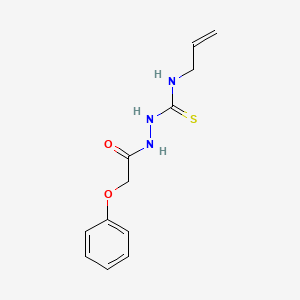
N,N'-Dimesylcyclohexane-1,2-diamine
Vue d'ensemble
Description
N,N’-Dimesylcyclohexane-1,2-diamine: is a chemical compound that belongs to the class of diamines It is characterized by the presence of two mesyl groups attached to the nitrogen atoms of a cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dimesylcyclohexane-1,2-diamine typically involves the reaction of cyclohexane-1,2-diamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
Cyclohexane-1,2-diamine+2Methanesulfonyl chloride→N,N’-Dimesylcyclohexane-1,2-diamine+2Hydrochloric acid
Industrial Production Methods: Industrial production of N,N’-Dimesylcyclohexane-1,2-diamine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-Dimesylcyclohexane-1,2-diamine can undergo various chemical reactions, including:
Nucleophilic substitution: The mesyl groups can be displaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The compound can be oxidized to form sulfonamides.
Reduction: Reduction of the mesyl groups can yield the corresponding amines.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
Nucleophilic substitution: Products include substituted cyclohexane-1,2-diamines.
Oxidation: Products include sulfonamides.
Reduction: Products include cyclohexane-1,2-diamines.
Applications De Recherche Scientifique
N,N’-Dimesylcyclohexane-1,2-diamine has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Medicinal Chemistry: It is investigated for its potential use in the development of pharmaceuticals, particularly as enzyme inhibitors.
Material Science: The compound is used in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of N,N’-Dimesylcyclohexane-1,2-diamine involves its interaction with molecular targets through its mesyl groups. These groups can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The cyclohexane ring provides structural stability and influences the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
N,N’-Dimethylcyclohexane-1,2-diamine: Similar structure but with methyl groups instead of mesyl groups.
Cyclohexane-1,2-diamine: Lacks the mesyl groups, making it less reactive in certain chemical reactions.
N,N’-Diethylcyclohexane-1,2-diamine: Contains ethyl groups, which can affect its reactivity and applications.
Uniqueness: N,N’-Dimesylcyclohexane-1,2-diamine is unique due to the presence of mesyl groups, which enhance its reactivity and make it suitable for a wider range of chemical transformations
Propriétés
IUPAC Name |
N-[2-(methanesulfonamido)cyclohexyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O4S2/c1-15(11,12)9-7-5-3-4-6-8(7)10-16(2,13)14/h7-10H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWLQVLCYRNWSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CCCCC1NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(tert-Butyl) 3-ethyl 2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B3111319.png)
![1-[(Tert-butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid](/img/structure/B3111322.png)

![5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B3111331.png)






![1-Oxaspiro[3.5]nonan-7-ol](/img/structure/B3111391.png)

